(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine
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Overview
Description
(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine: is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl derivatives and appropriate butan-1-amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenation reactions using bromine or chlorine are common, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
(2R,3R)-2,3-Dimethylbutan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine, lacking the additional methyl groups.
Uniqueness: (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is unique due to its specific stereochemistry and the presence of both cyclohexyl and dimethyl groups. This combination of features may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2,3-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11H,4-9,13H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFASILRPBFREHN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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